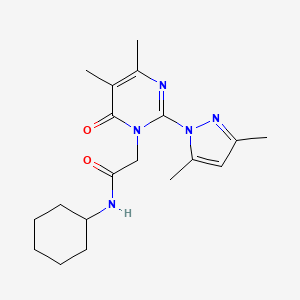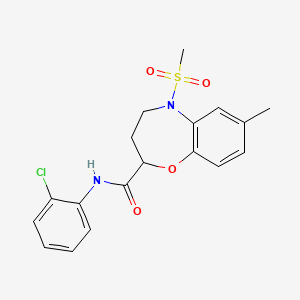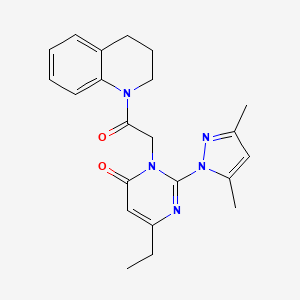
N-cyclohexyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-シクロヘキシル-2-(2-(3,5-ジメチル-1H-ピラゾール-1-イル)-4,5-ジメチル-6-オキソピリミジン-1(6H)-イル)アセトアミドは、複素環式化合物のクラスに属する有機化合物です。これらの化合物は、少なくとも1つの炭素以外の原子を含む環状構造の存在によって特徴付けられます。
準備方法
合成経路と反応条件
N-シクロヘキシル-2-(2-(3,5-ジメチル-1H-ピラゾール-1-イル)-4,5-ジメチル-6-オキソピリミジン-1(6H)-イル)アセトアミドの合成には、通常、複数段階の有機反応が含まれます。一般的なアプローチには、以下が含まれる場合があります。
ピラゾール環の形成: これは、ヒドラジンと1,3-ジケトンとの反応によって達成できます。
ピリミジン環の形成: これは、β-ケトエステルとグアニジンとの反応によって合成できます。
カップリング反応: ピラゾール環とピリミジン環は、適切なリンカーと試薬を使用してカップリングできます。
シクロヘキシル置換:
工業的生産方法
このような化合物の工業的生産は、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑えるために、合成経路の最適化をしばしば伴います。これには、触媒の使用、反応条件の高スループットスクリーニング、および連続フロー化学技術が含まれる場合があります。
化学反応の分析
反応の種類
N-シクロヘキシル-2-(2-(3,5-ジメチル-1H-ピラゾール-1-イル)-4,5-ジメチル-6-オキソピリミジン-1(6H)-イル)アセトアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を形成するために酸化される可能性があります。
還元: 還元反応は、アミンまたはアルコールの形成につながる可能性があります。
置換: この化合物は、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換試薬: ハロゲン、アルキル化剤。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はオキソ誘導体を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: ピラゾール誘導体とピリミジン誘導体を含む生物学的プロセスを研究するためのプローブとして。
医学: 多くの医薬品によく見られる複素環構造のため、薬物候補としての可能性。
産業: 特定の特性を持つ新素材の開発への利用。
科学的研究の応用
N-CYCLOHEXYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies exploring its effects on cellular processes and its potential as a bioactive molecule.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
作用機序
N-シクロヘキシル-2-(2-(3,5-ジメチル-1H-ピラゾール-1-イル)-4,5-ジメチル-6-オキソピリミジン-1(6H)-イル)アセトアミドの作用機序は、その特定の生物学的標的に依存します。一般的に、ピラゾール環とピリミジン環を持つ化合物は、酵素、受容体、または核酸と相互作用して、その活性を調節できます。関与する分子標的と経路は、実験的研究によって特定する必要があります。
類似の化合物との比較
類似の化合物
N-シクロヘキシル-2-(2-(3,5-ジメチル-1H-ピラゾール-1-イル)-4,5-ジメチル-6-オキソピリミジン-1(6H)-イル)アセトアミド: は、次のような他の複素環式化合物と比較できます。
独自性
N-シクロヘキシル-2-(2-(3,5-ジメチル-1H-ピラゾール-1-イル)-4,5-ジメチル-6-オキソピリミジン-1(6H)-イル)アセトアミドの独自性は、ピラゾール環とピリミジン環の特定の組み合わせにあります。これは、独自の生物学的活性と化学的特性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
N-CYCLOHEXYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE: can be compared with other compounds featuring pyrazole or dihydropyrimidinone moieties, such as:
Uniqueness
The uniqueness of N-CYCLOHEXYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE lies in its combined structure, which imparts specific chemical and biological properties not found in simpler analogs
特性
分子式 |
C19H27N5O2 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
N-cyclohexyl-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C19H27N5O2/c1-12-10-13(2)24(22-12)19-20-15(4)14(3)18(26)23(19)11-17(25)21-16-8-6-5-7-9-16/h10,16H,5-9,11H2,1-4H3,(H,21,25) |
InChIキー |
JWNAPLAVKDGLTK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NC3CCCCC3)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[6-(4-methoxybenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11246168.png)
![N-(furan-2-ylmethyl)-2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]propan-2-amine](/img/structure/B11246175.png)
![3-(3-{[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(2,6-dimethylphenyl)propanamide](/img/structure/B11246178.png)
![1,1'-[6-(4-tert-butylphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11246182.png)
![6-ethyl-N-(3-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11246194.png)

![6-Allyl-N~9~-isopropyl-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide](/img/structure/B11246211.png)
![1,1'-[6-(4-fluorophenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11246212.png)

![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11246220.png)
![N-(4-Chlorophenyl)-4-[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide](/img/structure/B11246223.png)


![2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11246229.png)
